Superior Yield and Exquisite Selectivity as a Radical Acceptor in Stereoselective C-C Bond Formation
In a tin-mediated radical reaction for synthesizing 1'-C-branched arabinofuranosyl nucleosides, 3-Bromo-2-methylacrylonitrile was compared directly to allyl(tributyl)tin as a radical acceptor. The reaction with 3-Bromo-2-methylacrylonitrile produced the desired 1'-C-branched nucleoside (compound 17) in 76% yield. Crucially, it did so without the formation of any unrearranged product, a common side product in such reactions. In contrast, the use of allyl(tributyl)tin under the same conditions gave a lower yield (66%) of the analogous allylated product (compound 14) and, importantly, also produced 6% of the undesired, unrearranged 2'-C-allylated product (compound 15) [1]. The reaction with styryl(tributyl)tin also produced the corresponding product (compound 16) in 70% yield with no unrearranged product [1].
| Evidence Dimension | Reaction yield and selectivity in radical-mediated C-C bond formation |
|---|---|
| Target Compound Data | Yield: 76%; Unrearranged product: 0% |
| Comparator Or Baseline | Comparator 1: Allyl(tributyl)tin - Yield: 66%, Unrearranged product: 6%; Comparator 2: Styryl(tributyl)tin - Yield: 70%, Unrearranged product: 0% |
| Quantified Difference | For target compound vs. allyl(tributyl)tin: +10% absolute yield increase and complete suppression of a 6% impurity. For target compound vs. styryl(tributyl)tin: +6% absolute yield increase. |
| Conditions | Reaction of bromo-pivaloyloxylated, TIPDS-protected uracil nucleoside (compound 5) with tin radical mediator in toluene at reflux. |
Why This Matters
This demonstrates that 3-Bromo-2-methylacrylonitrile is a uniquely clean and high-yielding reagent for constructing branched nucleoside analogs, a critical advantage for medicinal chemists where product purity and yield are paramount for downstream biological evaluation.
- [1] Haraguchi, K., Itoh, Y., Matsumoto, K., Hashimoto, K., Nakamura, K. T., & Tanaka, H. (2003). Stereoselective synthesis of 1'-C-branched arabinofuranosyl nucleosides via anomeric radicals generated by 1,2-acyloxy migration. The Journal of Organic Chemistry, 68(5), 2006-2009. View Source
